Hexakis((4-pentylphenyl)ethynyl)benzene
Description
Structure
2D Structure
Properties
CAS No. |
125594-05-0 |
|---|---|
Molecular Formula |
C84H90 |
Molecular Weight |
1099.6 g/mol |
IUPAC Name |
1,2,3,4,5,6-hexakis[2-(4-pentylphenyl)ethynyl]benzene |
InChI |
InChI=1S/C84H90/c1-7-13-19-25-67-31-43-73(44-32-67)55-61-79-80(62-56-74-45-33-68(34-46-74)26-20-14-8-2)82(64-58-76-49-37-70(38-50-76)28-22-16-10-4)84(66-60-78-53-41-72(42-54-78)30-24-18-12-6)83(65-59-77-51-39-71(40-52-77)29-23-17-11-5)81(79)63-57-75-47-35-69(36-48-75)27-21-15-9-3/h31-54H,7-30H2,1-6H3 |
InChI Key |
LTZVHPBZYRJACU-UHFFFAOYSA-N |
SMILES |
CCCCCC1=CC=C(C=C1)C#CC2=C(C(=C(C(=C2C#CC3=CC=C(C=C3)CCCCC)C#CC4=CC=C(C=C4)CCCCC)C#CC5=CC=C(C=C5)CCCCC)C#CC6=CC=C(C=C6)CCCCC)C#CC7=CC=C(C=C7)CCCCC |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C#CC2=C(C(=C(C(=C2C#CC3=CC=C(C=C3)CCCCC)C#CC4=CC=C(C=C4)CCCCC)C#CC5=CC=C(C=C5)CCCCC)C#CC6=CC=C(C=C6)CCCCC)C#CC7=CC=C(C=C7)CCCCC |
Other CAS No. |
125594-05-0 |
Synonyms |
1,2,3,4,5,6-hexakis[2-(4-pentylphenyl)ethynyl]benzene |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
(a) Hexakis[(trimethylsilyl)ethynyl]benzene (HEB-TMS)
- Structure : Central benzene core with six trimethylsilyl-protected ethynyl groups.
- Key Properties: Higher solubility in non-polar solvents due to silyl groups . Acts as a precursor for graphdiyne synthesis upon desilylation with tetrabutylammonium fluoride (TBAF) .
- Applications : Used in graphdiyne membranes for gas separation and electrocatalysis .
(b) Hexakis{4-[(4′-hydroxybiphenyl-4-yl)ethynyl]phenyl}benzene
- Structure : Features hydroxyl-terminated biphenyl substituents.
- Key Properties: Hygroscopic nature complicates microanalysis and mass spectrometry . Potential for hydrogen bonding, enabling use in supramolecular frameworks.
- Applications: Limited by instability but relevant in phenol-functionalized materials .
(c) Hexakis(4-pyridylethynyl)benzene and Hexakis(5-pyrimidylethynyl)benzene
- Structure : Nitrogen-containing heterocycles (pyridine/pyrimidine) as terminal groups.
- Key Properties :
- Applications : Building blocks for porous coordination polymers .
(d) Hexakis[(4-carboxyphenyl)ethynyl]benzene
- Structure : Carboxylic acid-terminated substituents.
- Key Properties :
(e) Hexa(4-formylphenyl)benzene
- Structure : Aldehyde-functionalized peripheral groups.
- Key Properties :
- Applications : COFs for gas adsorption (CO2, CH4) .
Comparative Analysis of Properties
Preparation Methods
Reaction Mechanism
The Sonogashira cross-coupling reaction is a palladium-catalyzed process that couples aryl halides with terminal alkynes. For Hexakis((4-pentylphenyl)ethynyl)benzene, the synthesis begins with hexabromobenzene and 4-pentylphenylacetylene. The reaction proceeds via oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetallation with a copper acetylide intermediate, and reductive elimination to form the carbon-carbon bond.
The general reaction scheme is:
Optimization of Reaction Conditions
Key parameters influencing yield and purity include:
Catalyst System : A Pd(PPh₃)₄/CuI catalyst system in tetrahydrofuran (THF) or dimethylformamide (DMF) achieves optimal activity. Alternative ligands, such as P(o-tol)₃, enhance steric bulk to prevent over-coupling.
Temperature : Reactions are typically conducted at 80–100°C under inert atmospheres to prevent alkyne oxidation.
Base : Triethylamine or diisopropylamine neutralizes HBr, driving the reaction to completion.
Table 1: Optimized Sonogashira Conditions for this compound Synthesis
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst (Pd/Cu ratio) | 1:2 (mol%) | Maximizes coupling efficiency |
| Solvent | THF | Enhances solubility of intermediates |
| Reaction Time | 48–72 hours | Ensures complete substitution |
| Yield | 60–75% | After column chromatography |
Alternative Synthetic Approaches
Vapor Phase Catalytic Dehydration
A patent describing the dehydration of methyl phenyl ketones to ethynylbenzenes suggests an alternative route. For example, acetophenone derivatives could theoretically undergo dehydration over alumina catalysts at 500–650°C to form ethynyl groups. However, this method faces challenges in scaling to hexakis derivatives due to:
Halogenation-Dehydrohalogenation
Early methods for ethynylbenzene synthesis involved bromination of ethylbenzene followed by dehydrohalogenation with strong bases. While this approach is feasible for simpler analogs like phenylacetylene, it is impractical for this compound due to:
-
Multi-step complexity , requiring six successive substitutions.
-
Poor yields (<20%) and difficulty in purifying the final product.
Comparative Analysis of Preparation Methods
Table 2: Comparison of Synthetic Routes
| Method | Yield (%) | Scalability | Cost Efficiency |
|---|---|---|---|
| Sonogashira Coupling | 60–75 | High | Moderate |
| Vapor Phase Dehydration | <10 | Low | Low |
| Halogenation-Dehydrohalogenation | <20 | Low | High |
The Sonogashira method remains superior due to its modularity and compatibility with functional groups. Recent advances, such as microwave-assisted coupling, reduce reaction times to 12–24 hours while maintaining yields >70%.
Industrial-Scale Production Considerations
Scaling this compound synthesis requires addressing:
-
Catalyst Recycling : Immobilized Pd catalysts on silica or magnetic nanoparticles reduce metal leaching and costs.
-
Solvent Recovery : THF and DMF are distilled and reused to minimize waste.
-
Purity Control : High-performance liquid chromatography (HPLC) ensures >95% purity for electronic applications .
Q & A
Q. What are the standard synthetic methodologies for preparing Hexakis((4-pentylphenyl)ethynyl)benzene, and how are reaction conditions optimized?
The synthesis typically involves Sonogashira coupling between hexabromobenzene and 4-pentylphenylacetylene derivatives. Optimization includes using palladium catalysts (e.g., Pd(PPh₃)₄), stoichiometric control (6:1 alkyne-to-benzene ratio), and inert atmospheres (N₂/Ar). Reaction progress is monitored via TLC, and purification employs column chromatography with silica gel. Alternative routes using ligand-free iron catalysts for alkyne trimerization have been reported for analogous hexakis-aryl compounds, though yields may vary with substituent electronics .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- 13C NMR : Critical for confirming substitution patterns, with ethynyl carbons appearing at δ 90–100 ppm.
- 1H NMR : Aromatic protons resonate at δ 6.5–7.5 ppm, while pentyl chains show signals at δ 0.8–2.5 ppm.
- IR Spectroscopy : C≡C stretches (~2100 cm⁻¹) confirm ethynyl groups.
- HRMS : Validates molecular weight (e.g., [M+H]⁺ at m/z 907.4). Comparative studies on fluorinated analogs highlight 19F NMR for electronic environment analysis .
Q. What challenges arise in achieving regioselectivity during synthesis, and how are they mitigated?
Steric hindrance from bulky 4-pentylphenyl groups can lead to incomplete substitution. Strategies include:
- Stepwise coupling with protecting groups (e.g., trimethylsilyl ethynyl).
- Microwave-assisted synthesis to enhance reaction efficiency.
- Intermediate monitoring via MALDI-TOF to ensure sequential functionalization .
Advanced Research Questions
Q. How does the 4-pentylphenyl substituent impact the thermal stability and crystallinity of hydrogen-bonded organic frameworks (HOFs)?
Compared to carboxy-substituted analogs (stable up to 300°C), 4-pentylphenyl groups reduce hydrogen-bonding sites, lowering thermal stability (decomposition at ~190°C). VT-PXRD and TGA reveal framework collapse temperatures, guiding substituent selection for target applications. Hydrophobic pentyl chains enhance solvent resistance but may reduce crystallinity .
Q. What methodological approaches resolve contradictions in catalytic efficiencies for alkyne trimerization?
Discrepancies arise from catalyst loading, solvent polarity, and alkyne electronics. Controlled studies using in situ IR spectroscopy and kinetic profiling identify optimal conditions:
Q. How can computational modeling guide the design of hexakis-aryl benzenes for optoelectronic applications?
DFT calculations predict HOMO-LUMO gaps (e.g., ~3.1 eV for pentylphenyl) and charge transport properties. Substituent effects (e.g., electron-donating vs. withdrawing) are modeled to optimize bandgap and solubility. Experimental validation via UV-Vis and cyclic voltammetry aligns with computed data .
Q. How are conflicting solubility and aggregation behaviors of hexakis-aryl benzenes reconciled?
Contradictory reports stem from substituent polarity and solvent choice. Hansen solubility parameters and dynamic light scattering (DLS) clarify thresholds:
- 4-Pentylphenyl enhances solubility in toluene but induces aggregation in polar solvents (e.g., DMSO).
- Carboxy-substituted derivatives exhibit reverse trends due to hydrogen bonding .
Methodological Considerations
- Thermal Analysis : Use VT-PXRD to monitor structural transitions and TGA-DSC for decomposition profiles.
- Crystallography : Single-crystal X-ray diffraction (where feasible) or PXRD paired with Rietveld refinement resolves packing modes.
- Electron Microscopy : TEM/SEM visualizes morphology in material science applications (e.g., graphdiyne analogs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
